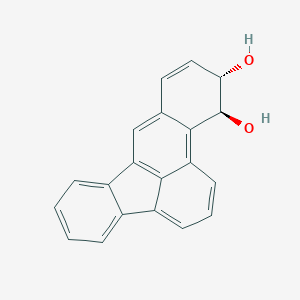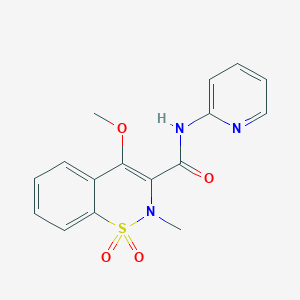
4-Methoxy-2-methyl-N-(2-pyridyl)-2H-1,2-benzothiazine-3-carboxamide 1,1-Dioxide
概要
説明
4-Methoxy-2-methyl-N-(2-pyridyl)-2H-1,2-benzothiazine-3-carboxamide 1,1-Dioxide is a derivative of piroxicam, a non-steroidal anti-inflammatory drug (NSAID) belonging to the oxicam class. It is primarily used for its analgesic, anti-inflammatory, and antipyretic properties. Piroxicam and its derivatives are commonly used to treat conditions such as rheumatoid arthritis, osteoarthritis, and other musculoskeletal disorders .
作用機序
Target of Action
Methyl Piroxicam, like Piroxicam, primarily targets the cyclooxygenase enzymes (COX-1 and COX-2) . These enzymes play a crucial role in the synthesis of prostaglandins, which are involved in inflammation, pain, and fever in the body .
Mode of Action
Methyl Piroxicam exerts its therapeutic effects by inhibiting the cyclooxygenase enzymes . This inhibition is reversible and leads to the peripheral inhibition of prostaglandin synthesis . Prostaglandins are produced by the Cox-1 enzyme, and the blocking of this enzyme by Methyl Piroxicam disrupts the production of prostaglandins .
Biochemical Pathways
The primary biochemical pathway affected by Methyl Piroxicam is the prostaglandin synthesis pathway . By inhibiting the cyclooxygenase enzymes, Methyl Piroxicam reduces the production of prostaglandins, which are key mediators of inflammation and pain .
Pharmacokinetics
The pharmacokinetics of Methyl Piroxicam involve several processes, including absorption, distribution, metabolism, and excretion . The N-methyl group in Methyl Piroxicam increases absorption and slows hydroxylation, thereby prolonging the effect of the drug . The metabolism of Piroxicam involves hydroxylation at the five positions of the pyridyl side chain and conjugation of this product .
Result of Action
The primary result of Methyl Piroxicam’s action is the reduction of inflammation, pain, and fever . By inhibiting the synthesis of prostaglandins, Methyl Piroxicam reduces these symptoms associated with conditions like rheumatoid arthritis and osteoarthritis .
Action Environment
The action of Methyl Piroxicam can be influenced by various environmental factors. For instance, the penetration of Piroxicam through the blood-brain barrier may be influenced by a redox chemical delivery system linking it to a lipophilic dihydropyridine carrier . Brain uptake of Piroxicam may be positively correlated with lipid solubility at high doses or negatively correlated with hydrogen bonding or due to damage to meninges .
生化学分析
Biochemical Properties
Methyl Piroxicam plays a significant role in biochemical reactions, particularly in the inhibition of prostaglandin synthesis . It interacts with enzymes such as cyclooxygenase (COX), which is crucial in the conversion of arachidonic acid to prostaglandins. By inhibiting COX, Methyl Piroxicam reduces the production of prostaglandins, thereby alleviating inflammation and pain .
Cellular Effects
Methyl Piroxicam exerts various effects on cells, primarily through its impact on cell signaling pathways. By inhibiting prostaglandin synthesis, it affects the regulation of inflammatory responses, gene expression, and cellular metabolism . The reduction in prostaglandin levels can influence various cellular functions, including cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of Methyl Piroxicam involves its binding to the active site of the COX enzyme, thereby inhibiting the enzyme’s activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, leading to a decrease in inflammation and pain. Additionally, Methyl Piroxicam may also influence gene expression related to inflammatory responses.
Temporal Effects in Laboratory Settings
The effects of Methyl Piroxicam can change over time in laboratory settings. Studies have shown that it remains stable under various conditions, with no significant degradation observed . Long-term effects on cellular function, such as changes in cell proliferation and apoptosis, have been observed in in vitro studies .
Metabolic Pathways
Methyl Piroxicam is involved in several metabolic pathways. It primarily interacts with the COX enzymes in the arachidonic acid pathway . This interaction leads to a decrease in prostaglandin levels, affecting various metabolic processes, including inflammatory responses and pain perception.
Transport and Distribution
Methyl Piroxicam is transported and distributed within cells and tissues through various mechanisms. It is believed to passively diffuse across cell membranes due to its lipophilic nature. Once inside the cell, it can bind to various intracellular targets and exert its effects .
Subcellular Localization
The subcellular localization of Methyl Piroxicam is primarily within the cytoplasm, where it interacts with its primary target, the COX enzymes . Its effects on these enzymes influence various cellular processes, including prostaglandin synthesis and the regulation of inflammatory responses.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl piroxicam typically involves the methylation of piroxicam. One common method is the reaction of piroxicam with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of methyl piroxicam follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction mixture is usually subjected to purification steps such as recrystallization or chromatography to obtain pure methyl piroxicam .
化学反応の分析
Types of Reactions
4-Methoxy-2-methyl-N-(2-pyridyl)-2H-1,2-benzothiazine-3-carboxamide 1,1-Dioxide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert methyl piroxicam to its corresponding amines.
Substitution: Nucleophilic substitution reactions can occur at the methyl group or other reactive sites on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-Methoxy-2-methyl-N-(2-pyridyl)-2H-1,2-benzothiazine-3-carboxamide 1,1-Dioxide has several scientific research applications, including:
Chemistry: Used as a model compound in studies of reaction mechanisms and kinetics.
Biology: Investigated for its effects on cellular processes and enzyme activities.
Medicine: Explored for its potential therapeutic effects in treating inflammatory conditions and pain management.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems
類似化合物との比較
Similar Compounds
Piroxicam: The parent compound of methyl piroxicam, used for similar therapeutic purposes.
Meloxicam: Another oxicam derivative with similar anti-inflammatory properties.
Tenoxicam: An oxicam NSAID with a longer half-life and similar therapeutic uses
Uniqueness
4-Methoxy-2-methyl-N-(2-pyridyl)-2H-1,2-benzothiazine-3-carboxamide 1,1-Dioxide is unique due to its specific methylation, which can alter its pharmacokinetic properties, such as absorption and distribution. This modification can potentially enhance its therapeutic efficacy and reduce side effects compared to its parent compound, piroxicam .
特性
IUPAC Name |
4-methoxy-2-methyl-1,1-dioxo-N-pyridin-2-yl-1λ6,2-benzothiazine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4S/c1-19-14(16(20)18-13-9-5-6-10-17-13)15(23-2)11-7-3-4-8-12(11)24(19,21)22/h3-10H,1-2H3,(H,17,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQZDWMTZAOWOEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C2=CC=CC=C2S1(=O)=O)OC)C(=O)NC3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Bromobenzo[B]thiophene](/img/structure/B107969.png)

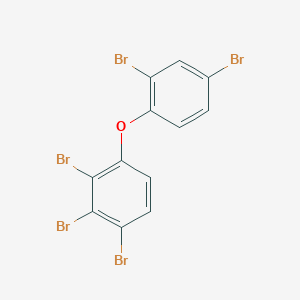


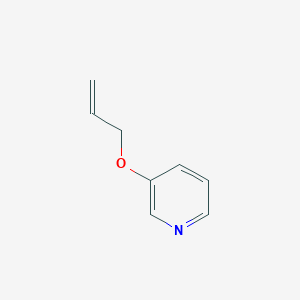


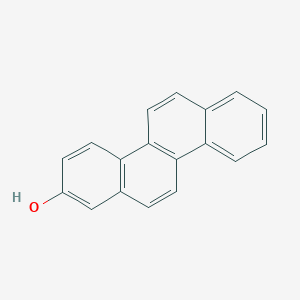
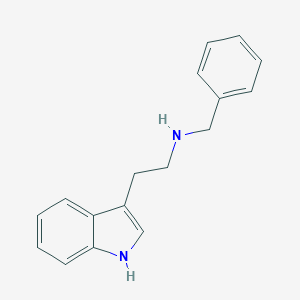
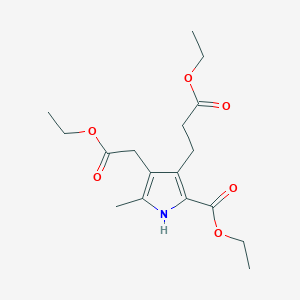
![Dimethyl 6,6'-dimethyl[1,1'-biphenyl]-2,2'-dicarboxylate](/img/structure/B107991.png)
![(9S,10S)-7,8,9,10-tetrahydrobenzo[a]pyrene-9,10-diol](/img/structure/B107996.png)
